Cas no 2171688-86-9 (3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol)

3-(1-Amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic tertiary amine derivative with potential applications in pharmaceutical and chemical research. Its structure combines an 8-azabicyclo[3.2.1]octane core with an aminoethoxyethyl side chain, offering unique steric and electronic properties. The compound's rigid bicyclic framework and functionalized side chain may enhance binding affinity in receptor-targeted studies, while the ethoxy group improves solubility. This molecule is of interest for its potential as a precursor in synthetic chemistry or as a scaffold for bioactive compounds. Its stability and well-defined stereochemistry make it suitable for exploratory research in medicinal chemistry and drug development.
3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol structure
2171688-86-9 structure
Product Name:3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol
CAS No:2171688-86-9
MF:C12H24N2O2
MW:228.331163406372
CID:6232246
PubChem ID:165602613
Update Time:2025-06-13

3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol
    • 2171688-86-9
    • EN300-1640094
    • 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
    • Inchi: 1S/C12H24N2O2/c1-3-16-8-11(13)12(15)6-9-4-5-10(7-12)14(9)2/h9-11,15H,3-8,13H2,1-2H3
    • InChI Key: IYZCIEZVVZQFRZ-UHFFFAOYSA-N
    • SMILES: OC1(C(COCC)N)CC2CCC(C1)N2C

Computed Properties

  • Exact Mass: 228.183778013g/mol
  • Monoisotopic Mass: 228.183778013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 58.7Ų

3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol Pricemore >>

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Additional information on 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo3.2.1octan-3-ol

Introduction to 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol (CAS No. 2171688-86-9)

3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, with the CAS number 2171688-86-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azabicyclic amines and exhibits a unique structural framework that makes it a promising candidate for various therapeutic applications.

The chemical structure of 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol is characterized by an azabicyclo[3.2.1]octane core, which is substituted with an aminoethoxyethyl group and a methyl group at specific positions. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a subject of extensive study in recent years.

Recent research has focused on the pharmacological properties of 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol. Studies have shown that this compound possesses potent activity against various targets, including receptors, enzymes, and ion channels. For instance, it has been reported to exhibit selective binding to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood disorders such as depression and anxiety.

In addition to its receptor-binding properties, 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol has also been investigated for its potential as an analgesic agent. Preclinical studies have demonstrated that this compound can effectively reduce pain responses in animal models, suggesting its potential use in the management of chronic pain conditions.

The safety profile of 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol is another critical aspect that has been explored in recent research. Toxicological studies have indicated that this compound exhibits low toxicity and favorable pharmacokinetic properties, making it suitable for further development as a therapeutic agent.

The synthesis of 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol has been optimized using modern synthetic methodologies, ensuring high yields and purity levels. The synthetic route involves several key steps, including the formation of the azabicyclic core and the subsequent introduction of the aminoethoxyethyl and methyl substituents.

The potential applications of 3-(1-amino-2-ethoxyethyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol extend beyond its use as a therapeutic agent. It has also been explored as a tool compound in academic research to study the structure-function relationships of various biological targets. Its unique chemical structure and pharmacological profile make it a valuable asset in both basic and applied research.

In conclusion, 3-(1-amino-2.ethoxyethyl)-8-methyl-.azabicyclo[3..octan.-ol (CAS No. 2171688-.9) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, positioning it as a key player in the advancement of drug discovery and development.

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